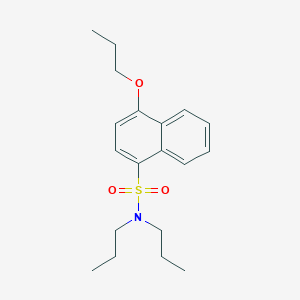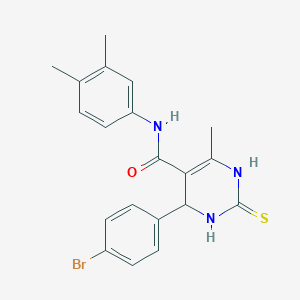
1-(4-Bromo-2-hydroxy-phenyl)-2,2,2-trifluoro-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Bromo-2-hydroxy-phenyl)-2,2,2-trifluoro-ethanone” is a chemical compound with the empirical formula C8H7BrO2. It has a molecular weight of 215.04 . The compound is solid in form .
Synthesis Analysis
While specific synthesis methods for “1-(4-Bromo-2-hydroxy-phenyl)-2,2,2-trifluoro-ethanone” were not found, a related compound, 2-aryl-4-(4-bromo-2-hydroxy-phenyl)benzo[1,5]thiazepines, was synthesized using 5-bromo-2-hydroxychalcones and 2-aminothiophenol . The structures and conformation of these compounds were established using spectroscopic techniques complemented with a single crystal X-ray diffraction method .Physical And Chemical Properties Analysis
“1-(4-Bromo-2-hydroxy-phenyl)-2,2,2-trifluoro-ethanone” is a solid compound . Its empirical formula is C8H7BrO2, and it has a molecular weight of 215.04 .Applications De Recherche Scientifique
Pharmaceutical Intermediates
4’-Bromo-2’-hydroxyacetophenone: serves as a valuable pharmaceutical intermediate. Researchers use it to synthesize more complex compounds or as a building block in drug development. Its unique structure and reactivity make it an essential component in the creation of novel pharmaceutical agents .
α-Glucosidase and α-Amylase Inhibitors
In the realm of enzyme inhibition, this compound has garnered attention. Scientists explore its potential as an inhibitor of α-glucosidase and α-amylase enzymes. These enzymes play crucial roles in carbohydrate metabolism and digestion. By inhibiting them, researchers aim to develop therapeutic agents for managing conditions like diabetes and obesity .
Crystallography and Structural Studies
Researchers have synthesized and characterized 4’-Bromo-2’-hydroxyacetophenone to understand its crystal structure. Crystallography studies provide insights into molecular packing, intermolecular interactions, and conformational preferences. Such knowledge aids in designing new materials or optimizing existing ones .
Organic Synthesis
The compound’s electrophilic carbonyl group (C=O) makes it a versatile reagent in organic synthesis. Chemists utilize it for acylation reactions, where it can introduce functional groups onto other molecules. Its trifluoromethyl and bromine substituents enhance its reactivity and selectivity .
Solubility Studies
Although 4’-Bromo-2’-hydroxyacetophenone is only slightly soluble in water, its solubility behavior is of interest. Researchers investigate factors affecting solubility, such as temperature, pH, and co-solvents. Understanding solubility properties aids in formulation development and drug delivery systems .
Photophysical Properties
Exploring the compound’s photophysical properties—such as absorption and emission spectra—can lead to applications in optoelectronics. Researchers study its behavior under different light conditions, potentially paving the way for novel sensors, light-emitting materials, or photovoltaic devices .
Safety and Hazards
The safety data sheet for a related compound, 4-Bromo-2-hydroxyacetophenone, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
1-(4-bromo-2-hydroxyphenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZMDJZXOOKVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-hydroxy-phenyl)-2,2,2-trifluoro-ethanone | |
CAS RN |
1184850-45-0 |
Source


|
| Record name | 1-(4-bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate](/img/structure/B2671910.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide](/img/structure/B2671911.png)

![2-(4-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2671914.png)




![N-(3-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2671922.png)
![N-(2,3-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2671923.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2671926.png)
![2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2671927.png)